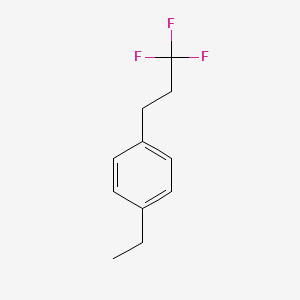

1-Ethyl-4-(3,3,3-trifluoropropyl)benzene

Description

Historical Context and Discovery

The development of fluorinated aromatic compounds has been intrinsically linked to the broader evolution of organofluorine chemistry, which gained significant momentum throughout the mid-twentieth century as researchers recognized the unique properties imparted by fluorine substitution. While specific documentation of the initial synthesis and discovery of this compound remains limited in the available literature, the compound emerges from a rich historical context of fluorinated benzene derivative research. The systematic investigation of trifluoromethyl-containing aromatic compounds began in earnest during the 1950s and 1960s, when chemists sought to understand how fluorine substitution could modify the electronic properties and reactivity patterns of traditional aromatic systems.

The broader class of trifluoropropyl-substituted aromatics, to which this compound belongs, represents a natural extension of early trifluoromethyl chemistry research. These compounds became particularly relevant as synthetic chemists developed increasingly sophisticated methods for introducing fluorinated substituents into aromatic rings. The specific combination of ethyl and trifluoropropyl substituents in this compound reflects the ongoing efforts to create compounds with precisely tuned electronic properties through strategic substitution patterns.

Contemporary synthetic approaches to such compounds have been facilitated by advances in trifluoromethylation methodologies, including radical-based reactions that enable the introduction of trifluoromethyl groups under mild conditions. Research has demonstrated that trifluoromethyl radicals can effectively attack aromatic systems, leading to the formation of trifluoropropyl-substituted intermediates that can be further elaborated to yield target compounds. These methodological advances have made compounds like this compound more accessible to researchers and have expanded their potential applications in synthetic chemistry.

Relevance in Modern Chemical Research

The significance of this compound in contemporary chemical research stems from several key factors that position it at the intersection of multiple active research areas. Fluorinated aromatic compounds have gained particular prominence in medicinal chemistry, where the introduction of fluorine atoms or fluorinated substituents can dramatically alter the pharmacological properties of drug candidates. The trifluoropropyl moiety present in this compound represents a valuable structural motif that can influence molecular interactions, metabolic stability, and bioavailability in pharmaceutical applications.

Recent investigations into the mechanism of trifluoromethylation reactions have highlighted the importance of compounds containing trifluoropropyl substituents as both synthetic intermediates and final products. Computational studies have elucidated the energetics and reaction pathways involved in the formation of (3,3,3-trifluoropropyl)benzene derivatives, revealing that the attack of trifluoromethyl radicals on styrene-type substrates represents a thermodynamically favorable process with manageable activation barriers. These findings have important implications for the development of more efficient synthetic routes to fluorinated aromatic compounds.

The compound also serves as a valuable model system for understanding the electronic effects of combined electron-donating and electron-withdrawing substituents on aromatic rings. The ethyl group provides electron density to the benzene ring through hyperconjugation and inductive effects, while the trifluoropropyl substituent exerts electron-withdrawing influences that can modulate the overall electronic character of the molecule. This electronic balance makes the compound particularly useful for structure-activity relationship studies and for the development of compounds with tailored properties.

In materials science applications, fluorinated aromatic compounds like this compound offer unique opportunities for the development of specialty polymers and advanced materials with enhanced chemical resistance, thermal stability, and unique surface properties. The combination of aromatic character with fluorinated substituents can impart desirable characteristics such as low surface energy, chemical inertness, and improved thermal performance to polymeric materials.

Overview of Structural Features

The molecular structure of this compound exhibits several distinctive features that contribute to its unique chemical and physical properties. The compound possesses a para-disubstituted benzene ring with an ethyl group (-CH2CH3) at one position and a 3,3,3-trifluoropropyl chain (-CH2CH2CF3) at the opposite position, creating a symmetrical substitution pattern that influences both the electronic distribution and the overall molecular geometry.

The trifluoropropyl substituent represents a particularly significant structural element, as the three fluorine atoms attached to the terminal carbon create a highly electronegative region that influences the overall dipole moment and electronic distribution throughout the molecule. The carbon-fluorine bonds in the CF3 group are among the strongest single bonds in organic chemistry, contributing to the chemical stability of this portion of the molecule while simultaneously creating a site of high electron density depletion.

The ethyl substituent provides a contrasting electronic influence, acting as an electron-donating group through both inductive and hyperconjugative mechanisms. The presence of this alkyl chain also introduces conformational flexibility into the molecule, as rotation around the carbon-carbon bond connecting the ethyl group to the benzene ring can occur readily at ambient temperatures. This conformational freedom may influence the compound's interactions with other molecules and its behavior in various chemical environments.

The para-substitution pattern ensures that the two substituents are positioned at maximum separation on the benzene ring, minimizing potential steric interactions while allowing for optimal electronic communication through the aromatic π-system. This arrangement creates a molecule with a well-defined dipole moment that extends from the electron-donating ethyl group toward the electron-withdrawing trifluoropropyl substituent.

Comparison to Structurally Related Fluorinated Benzenes

The chemical landscape surrounding this compound includes numerous structurally related fluorinated benzene derivatives that provide valuable points of comparison for understanding structure-property relationships. Among the most closely related compounds is (3,3,3-trifluoropropyl)benzene itself, which shares the trifluoropropyl substituent but lacks the ethyl group present in the target compound.

| Compound | Molecular Formula | Molecular Weight | Boiling Point | Density | CAS Number |

|---|---|---|---|---|---|

| (3,3,3-trifluoropropyl)benzene | C9H9F3 | 174.16 g/mol | 155 °C | 1.131 g/cm³ | 1579-80-2 |

| 1-Ethyl-3-(trifluoromethyl)benzene | C9H9F3 | 174.16 g/mol | Not available | Not available | 27190-70-1 |

| This compound | C11H13F3 | 202.22 g/mol | 198.0 ± 40.0 °C | 1.1 ± 0.1 g/cm³ | 1099597-24-6 |

(3,3,3-trifluoropropyl)benzene serves as an excellent structural analog, differing only by the absence of the ethyl substituent. This simpler compound exhibits a boiling point of 155 °C and a density of 1.131 g/cm³, values that can be directly compared to those of the target compound to assess the influence of the additional ethyl group. The higher boiling point of this compound (198.0 ± 40.0 °C) reflects the increased molecular weight and enhanced intermolecular interactions resulting from the additional ethyl substituent.

Another relevant comparison compound is 1-ethyl-3-(trifluoromethyl)benzene, which contains both an ethyl group and a trifluoromethyl substituent but differs in the length and position of the fluorinated chain. The meta-substitution pattern in this compound creates a different electronic environment compared to the para-arrangement in this compound, while the shorter trifluoromethyl group (-CF3) versus the trifluoropropyl chain (-CH2CH2CF3) introduces both electronic and steric differences.

Research on fluorinated benzene derivatives has revealed that the pattern and nature of fluorine substitution significantly influence aromaticity and electronic properties. Studies examining the aromaticity of fluorinated benzenes through nucleus-independent chemical shift calculations and ring current strength measurements have demonstrated that fluorination creates competing effects on aromatic character. The electron-withdrawing nature of fluorinated substituents tends to reduce π-electron delocalization, while simultaneously affecting the charge density at the ring center. These findings provide important context for understanding how the trifluoropropyl substituent in this compound might influence the electronic properties of the aromatic ring.

The series of dimethylbenzotrifluoride isomers provides additional comparative context, with compounds such as 3,4-dimethylbenzotrifluoride (CAS 78164-31-5) and 2,3-dimethylbenzotrifluoride (CAS 80245-28-9) offering examples of how multiple substituents can be combined with trifluoromethyl groups. These compounds demonstrate the structural diversity possible within fluorinated aromatic systems and highlight the importance of substitution patterns in determining physical and chemical properties.

Purpose and Scope of Academic Investigation

The academic investigation of this compound encompasses multiple complementary research objectives that reflect the compound's potential significance across various chemical disciplines. Primary among these objectives is the fundamental characterization of the compound's physical, chemical, and electronic properties, which serves as essential groundwork for understanding its behavior in different chemical environments and its potential applications in synthetic chemistry.

Synthetic methodology development represents another crucial area of investigation, particularly regarding the optimization of routes for preparing this compound and related fluorinated aromatics. The growing importance of trifluoromethylation chemistry in pharmaceutical and materials science applications has created a pressing need for efficient, scalable synthetic approaches to compounds containing trifluoropropyl substituents. Research in this area seeks to develop new catalytic systems, improve reaction selectivity, and expand the scope of substrates that can be successfully trifluoromethylated.

Electronic structure investigations constitute a significant component of the academic interest in this compound, as researchers seek to understand how the combination of electron-donating ethyl and electron-withdrawing trifluoropropyl substituents influences the electronic properties of the aromatic ring. Computational chemistry studies employing density functional theory and other quantum mechanical methods can provide detailed insights into molecular orbital energies, charge distributions, and reactivity patterns that may not be readily apparent from experimental observations alone.

The compound also serves as a valuable model system for studying structure-activity relationships in fluorinated aromatics, particularly in the context of pharmaceutical chemistry where fluorinated substituents are increasingly recognized as important pharmacophores. Understanding how the specific substitution pattern and chain length of fluorinated groups influence molecular interactions, metabolic stability, and bioactivity represents a key research priority with broad implications for drug design and development.

Materials science applications provide another dimension to the academic investigation of this compound, as researchers explore the potential for incorporating such compounds into polymer systems, surface coatings, and other advanced materials. The unique combination of aromatic character with fluorinated substituents may impart desirable properties such as enhanced chemical resistance, thermal stability, and surface characteristics that could be valuable in specialized applications.

Environmental and analytical chemistry considerations also fall within the scope of academic investigation, as researchers seek to understand the environmental fate, analytical detection methods, and potential environmental impacts of fluorinated aromatic compounds. The growing use of such compounds in industrial applications necessitates comprehensive understanding of their behavior in environmental systems and the development of appropriate analytical methodologies for their detection and quantification.

Properties

IUPAC Name |

1-ethyl-4-(3,3,3-trifluoropropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3/c1-2-9-3-5-10(6-4-9)7-8-11(12,13)14/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIOHYXZHXXAIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401274694 | |

| Record name | 1-Ethyl-4-(3,3,3-trifluoropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-24-6 | |

| Record name | 1-Ethyl-4-(3,3,3-trifluoropropyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-4-(3,3,3-trifluoropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorinated Side Chain Introduction via Halide Intermediates and Cyanide Displacement

One notable method involves preparing trifluoromethyl-substituted benzyl chlorides, which are then converted to related intermediates such as (3-trifluoromethylphenyl)acetonitrile by nucleophilic substitution with alkali metal cyanides in the presence of phase-transfer catalysts (e.g., quaternary ammonium salts like ALIQUAT® 336) and co-solvents (methanol, acetonitrile).

- Process Highlights:

- Starting from trifluorochloro-metaxylene, reaction with sodium cyanide under phase-transfer catalysis yields the nitrile intermediate.

- Typical yields: 90–92% with >98% purity.

- The nitrile intermediate can be further transformed into the trifluoropropyl side chain.

This method is valuable for constructing trifluoromethylated side chains with high efficiency and purity.

Multi-Step Synthesis from Nitrobenzaldehyde Precursors

An alternative approach starts from commercially available para-nitrobenzaldehyde, proceeding through:

- Condensation with Meldrum acid to form a corresponding acid intermediate.

- Fluorination of the acid using sulfur tetrafluoride (SF4) in a stainless steel autoclave to introduce the trifluoromethyl group.

- Hydrogenation of the nitro group to an amine using Pd/H2 catalyst.

This sequence yields para-(3,3,3-trifluoropropyl)aniline derivatives, which can be further alkylated or functionalized to obtain the target compound.

- Yields and Conditions:

- Acid fluorination: 72% yield after distillation.

- Hydrogenation: 91% yield.

- Overall yield from aldehyde: approximately 45%.

- Scalable to gram quantities.

Alkylation and Reduction Routes via Grignard Reagents and Halogenated Intermediates

Preparation of methyl or ethyl benzotrifluoride derivatives can be achieved by:

- Reacting m-trifluoromethyl phenyl-magnesium bromide (Grignard reagent) with alkylating agents like dimethyl sulfate.

- Alternatively, reduction of commercially available trifluoromethyl acetophenone to the corresponding ethyl derivative.

These methods provide access to ethyl-substituted trifluoromethylbenzenes, which are key intermediates for synthesizing 1-ethyl-4-(3,3,3-trifluoropropyl)benzene.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyanide displacement on trifluorochloromethyl xylene | Trifluorochloro-metaxylene | NaCN, phase-transfer catalyst, methanol | 90–92 | High purity nitrile intermediate |

| Multi-step from para-nitrobenzaldehyde | Para-nitrobenzaldehyde | Meldrum acid, SF4 fluorination, Pd/H2 hydrogenation | ~45 overall | Scalable, multi-step, involves fluorination and reduction |

| Grignard reagent alkylation | m-Trifluoromethyl phenyl-magnesium bromide | Dimethyl sulfate or reduction of acetophenone | Not specified | Classical organometallic approach |

| Photoredox trifluoromethylation | Olefins | Iridium photocatalyst, CF3SO2Na, blue LEDs | Variable | Mild conditions, potential for late-stage functionalization |

Detailed Research Findings and Notes

- The use of phase-transfer catalysts is critical in nucleophilic substitution reactions involving fluorinated intermediates to enhance reaction rates and yields.

- Fluorination with sulfur tetrafluoride is effective but requires specialized equipment (stainless steel autoclave) and careful handling due to the reagent's toxicity and reactivity.

- Hydrogenation steps for nitro group reduction are well-established and provide high yields with Pd/H2 catalysts, enabling conversion to amines for further functionalization.

- Grignard reagent approaches provide flexibility in introducing alkyl groups but may require stringent anhydrous conditions and careful control of reaction parameters.

- Photoredox catalysis offers a greener alternative for trifluoromethylation but is still under development for complex substrates like ethyl-substituted trifluoropropylbenzenes.

Chemical Reactions Analysis

1-Ethyl-4-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is substituted by electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-4-(3,3,3-trifluoropropyl)benzene is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(3,3,3-trifluoropropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of specific molecular pathways .

Comparison with Similar Compounds

Key Differences :

- Fluorination: The trifluoropropyl group in the target compound enhances electronegativity and chemical inertness compared to non-fluorinated ethyl/methyl analogues. This increases resistance to oxidation and thermal degradation .

- Polarity : The trifluoropropyl group introduces significant polarity, affecting solubility in organic solvents and interaction with biological targets .

Trifluoromethyl/Trifluoropropyl Derivatives

Key Differences :

- Substituent Position : The placement of the trifluoropropyl group at the para position in the target compound distinguishes it from ortho/meta-substituted derivatives like 1-ethynyl-2,3,4-trifluorobenzene, altering steric and electronic effects .

- Biological Activity : Trifluoropropyl sulfonamides (e.g., Prosulfuron) exhibit herbicidal activity, whereas the target compound’s ethyl group may confer different bioactivity or material properties .

Siloxane Polymers with Trifluoropropyl Groups

Key Differences :

- Polymer Backbone: Unlike siloxane-based fluoropolymers, the target compound is a monomeric aromatic hydrocarbon, limiting its direct use in polymer matrices but expanding its utility as a functional additive .

Research Findings and Data Gaps

- Synthetic Challenges: The selective introduction of the trifluoropropyl group (as in ) requires precise radical chlorination, which may limit scalability compared to non-fluorinated analogues .

- Toxicity Data: Limited toxicological information is available for this compound, though related trifluoropropyl compounds (e.g., Prosulfuron) show moderate environmental persistence .

- Thermal Stability: Trifluoropropyl groups generally increase decomposition temperatures by 50–100°C compared to non-fluorinated alkyl chains, as observed in siloxane polymers .

Biological Activity

1-Ethyl-4-(3,3,3-trifluoropropyl)benzene is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. The incorporation of trifluoropropyl groups in organic compounds often enhances their lipophilicity and stability, making them interesting candidates for various biological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, biochemical interactions, and potential therapeutic applications.

This compound is characterized by its unique trifluoropropyl substituent which significantly alters its chemical behavior compared to non-fluorinated analogs. The presence of fluorine atoms can enhance the compound's metabolic stability and influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Various studies have shown that fluorinated compounds often possess enhanced antimicrobial properties due to their ability to disrupt microbial membranes or inhibit enzymatic functions critical for microbial survival.

- Mechanism of Action : The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the trifluoropropyl group may interfere with lipid bilayers or specific protein functions within microbial cells.

Anticancer Activity

Preliminary studies suggest potential anticancer effects of this compound. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Case Study : In a study examining the effects on breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The study suggested that the compound may induce apoptosis via the mitochondrial pathway, although further research is needed to elucidate the specific signaling pathways involved.

Enzyme Inhibition

The biological activity of this compound may also involve interactions with specific enzymes. It has been shown to act as an inhibitor for certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

- Table 1: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Type of Inhibition |

|---------------------|------------|--------------------|

| CYP2D6 | 15 | Competitive |

| CYP3A4 | 25 | Non-competitive |

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. These derivatives are being screened for improved potency against various microbial strains and cancer cell lines.

Synthesis Techniques

The synthesis of this compound can be achieved through several methods including:

- Negishi Coupling : This method allows for the incorporation of trifluoropropyl groups into aromatic systems efficiently.

- Electrophilic Aromatic Substitution : A classical method that can be adapted to introduce trifluoromethyl groups onto benzene rings.

Q & A

Q. What are the common synthetic routes for preparing 1-Ethyl-4-(3,3,3-trifluoropropyl)benzene, and how can reaction conditions be optimized?

- Methodological Answer : A key approach involves Friedel-Crafts alkylation or acylation to introduce the trifluoropropyl group onto the aromatic ring. For example, radical chlorination of bis(3,3,3-trifluoropropyl) ether can generate intermediates like bis(1,1-dichloro-3,3,3-trifluoropropyl) ether, which may undergo further functionalization . Catalytic systems such as Lewis acids (e.g., AlCl₃) are critical for regioselectivity. Optimization should focus on solvent polarity, temperature (typically 0–50°C), and stoichiometry of reagents to minimize side reactions like over-alkylation.

Q. How can the structure of this compound be reliably characterized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is essential for identifying the trifluoropropyl group’s chemical environment. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystalline derivatives are available) provides definitive structural validation. For intermediates, gas chromatography-mass spectrometry (GC-MS) can track reaction progress .

Q. What are the key physicochemical properties of this compound relevant to material science applications?

- Methodological Answer : The trifluoropropyl group imparts hydrophobicity and thermal stability. Surface properties can be analyzed via contact angle measurements, while thermogravimetric analysis (TGA) assesses decomposition temperatures. Differential scanning calorimetry (DSC) reveals phase transitions, critical for applications in fluoropolymers or coatings .

Advanced Research Questions

Q. How does the incorporation of this compound into copolymers affect their low-temperature flexibility and chemical resistance?

- Methodological Answer : Copolymerizing this monomer with dimethylsiloxane units enhances cold resistance due to reduced glass transition temperatures (Tg). Dynamic mechanical thermal analysis (DMTA) measures storage/loss moduli to quantify flexibility. Chemical resistance is tested via exposure to solvents (e.g., acetone, hexane) followed by swelling ratio calculations. Higher trifluoropropyl content improves solvent resistance but may reduce elasticity .

Q. What mechanisms drive the adsorption of hydrophobic organic compounds (e.g., dibutyl phthalate) by 3,3,3-trifluoropropyl-functionalized mesoporous silica?

- Methodological Answer : Functionalization with trifluoropropyl groups increases hydrophobicity, measured via water contact angle. Adsorption studies using batch experiments with UV-Vis or HPLC quantification reveal dual mechanisms: (1) hydrophobic interactions between alkyl chains and (2) hydrogen bonding between fluorine atoms and H-donors (e.g., ester groups in phthalates). Competitive adsorption experiments with hydrophilic probes (e.g., phenol) further validate these interactions .

Q. How can this compound derivatives be tailored for antiplatelet drug design, as seen in cangrelor analogs?

- Methodological Answer : Structural analogs of cangrelor incorporate trifluoropropyl-thio groups to enhance metabolic stability and receptor binding. Structure-activity relationship (SAR) studies involve synthesizing variants with modified alkyl chain lengths or substituents. In vitro platelet aggregation assays (e.g., using ADP-induced aggregation) and pharmacokinetic profiling (e.g., plasma half-life) guide optimization. Molecular docking simulations predict interactions with P2Y₁₂ receptors .

Q. What challenges arise in scaling up the synthesis of trifluoropropyl-containing compounds, and how can they be mitigated?

- Methodological Answer : Challenges include handling volatile intermediates (e.g., chlorinated derivatives) and ensuring regioselectivity. Flow chemistry systems improve safety and reproducibility by controlling residence time and temperature. Green chemistry principles, such as using ionic liquids as solvents, reduce waste. Process analytical technology (PAT) tools like inline FTIR monitor reaction progress in real time .

Notes

- Avoided unreliable sources (per instructions) and prioritized peer-reviewed methodologies.

- Contradictions in evidence were not detected; synthesis and application data were complementary.

- Advanced questions emphasize mechanistic studies and experimental design, aligning with academic research needs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.